2-bromo-N-(1-phenylethyl)acetamide
Overview
Description
2-bromo-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetamide, featuring a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-phenylethyl)acetamide typically involves the bromination of N-(1-phenylethyl)acetamide. One common method includes the following steps:
Starting Material: N-(1-phenylethyl)acetamide is prepared by reacting 1-phenylethylamine with acetic anhydride.
Bromination: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions.
The reaction can be represented as:
N-(1-phenylethyl)acetamide+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine addition rate, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(1-phenylethyl)acetamide.
Oxidation: Oxidative reactions can lead to the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(1-phenylethyl)acetamide.
Oxidation: Formation of corresponding carboxylic acids or amides.
Scientific Research Applications
2-bromo-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-phenylethyl)acetamide: Similar structure but with a different position of the phenylethyl group.
N-(1-phenylethyl)acetamide: Lacks the bromine atom, leading to different reactivity and applications.
2-chloro-N-(1-phenylethyl)acetamide: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
2-bromo-N-(1-phenylethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for targeted synthesis and research applications.
Properties
IUPAC Name |
2-bromo-N-(1-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXLSVGMXDLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444785 | |
Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-38-2 | |
Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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